Cas no 2138151-11-6 (4-(2-Acetylthiophen-3-yl)benzonitrile)
4-(2-Acetylthiophen-3-yl)benzonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-(2-acetylthiophen-3-yl)benzonitrile
- 2138151-11-6
- EN300-745805
- 4-(2-Acetylthiophen-3-yl)benzonitrile
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- Inchi: 1S/C13H9NOS/c1-9(15)13-12(6-7-16-13)11-4-2-10(8-14)3-5-11/h2-7H,1H3
- InChI Key: XRLWBQZVNPRSIR-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1C(C)=O)C1C=CC(C#N)=CC=1
Computed Properties
- Exact Mass: 227.04048508g/mol
- Monoisotopic Mass: 227.04048508g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 311
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 69.1Ų
4-(2-Acetylthiophen-3-yl)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-745805-0.05g |
4-(2-acetylthiophen-3-yl)benzonitrile |
2138151-11-6 | 95.0% | 0.05g |
$851.0 | 2025-03-11 | |
| Enamine | EN300-745805-0.1g |
4-(2-acetylthiophen-3-yl)benzonitrile |
2138151-11-6 | 95.0% | 0.1g |
$892.0 | 2025-03-11 | |
| Enamine | EN300-745805-0.25g |
4-(2-acetylthiophen-3-yl)benzonitrile |
2138151-11-6 | 95.0% | 0.25g |
$933.0 | 2025-03-11 | |
| Enamine | EN300-745805-0.5g |
4-(2-acetylthiophen-3-yl)benzonitrile |
2138151-11-6 | 95.0% | 0.5g |
$974.0 | 2025-03-11 | |
| Enamine | EN300-745805-1.0g |
4-(2-acetylthiophen-3-yl)benzonitrile |
2138151-11-6 | 95.0% | 1.0g |
$1014.0 | 2025-03-11 | |
| Enamine | EN300-745805-2.5g |
4-(2-acetylthiophen-3-yl)benzonitrile |
2138151-11-6 | 95.0% | 2.5g |
$1988.0 | 2025-03-11 | |
| Enamine | EN300-745805-5.0g |
4-(2-acetylthiophen-3-yl)benzonitrile |
2138151-11-6 | 95.0% | 5.0g |
$2940.0 | 2025-03-11 | |
| Enamine | EN300-745805-10.0g |
4-(2-acetylthiophen-3-yl)benzonitrile |
2138151-11-6 | 95.0% | 10.0g |
$4360.0 | 2025-03-11 |
4-(2-Acetylthiophen-3-yl)benzonitrile Related Literature
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1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
Additional information on 4-(2-Acetylthiophen-3-yl)benzonitrile
4-(2-Acetylthiophen-3-yl)benzonitrile: A Comprehensive Overview
4-(2-Acetylthiophen-3-yl)benzonitrile, also known by its CAS number 2138151-11-6, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a benzonitrile group with a thiophene moiety. The presence of the acetyl group on the thiophene ring introduces interesting electronic properties, making this compound a valuable tool in various research and industrial applications.
The synthesis of 4-(2-Acetylthiophen-3-yl)benzonitrile involves a series of well-established organic reactions, including Friedel-Crafts acylation and nucleophilic substitution. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the overall cost and improving the yield. These developments have made the compound more accessible for large-scale production and application in diverse industries.
One of the most promising applications of 4-(2-Acetylthiophen-3-yl)benzonitrile lies in its use as a precursor in drug discovery. The thiophene ring is known for its ability to enhance bioavailability and improve drug-target interactions. Researchers have explored its potential in developing new therapeutic agents for neurodegenerative diseases, such as Alzheimer's and Parkinson's, where the compound has shown promising results in preclinical studies.
In addition to its pharmaceutical applications, 4-(2-Acetylthiophen-3-yl)benzonitrile has also found utility in materials science. Its electronic properties make it an ideal candidate for use in organic electronics, particularly in the development of flexible displays and photovoltaic devices. Recent studies have demonstrated that incorporating this compound into polymer blends can significantly enhance their electrical conductivity without compromising mechanical stability.
The chemical stability of 4-(2-Acetylthiophen-3-yl)benzonitrile under various conditions has been extensively studied. It exhibits remarkable thermal stability, retaining its structural integrity up to 200°C, which makes it suitable for high-temperature applications. Furthermore, its resistance to oxidative degradation under UV light exposure has been validated through advanced spectroscopic techniques, highlighting its potential for long-term use in outdoor applications.
From an environmental perspective, the biodegradability of 4-(2-Acetylthiophen-3-yl)benzonitrile has been a topic of interest. Recent research indicates that under aerobic conditions, the compound undergoes gradual degradation, with key intermediates identified through metabolomic analysis. This understanding is crucial for assessing its environmental impact and developing strategies for safe disposal.
In conclusion, 4-(2-Acetylthiophen-3-yl)benzonitrile, CAS number 2138151-11-6, stands as a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as a key player in future innovations. As research continues to uncover new potentials, this compound is poised to make significant contributions to both academic and industrial sectors.
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